molecular formula C19H23N3O2 B2546358 5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one CAS No. 2034396-28-4

5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one

Cat. No. B2546358
CAS RN: 2034396-28-4
M. Wt: 325.412
InChI Key: ZOLHURVPIUPKLZ-UHFFFAOYSA-N
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Description

The compound "5-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one" is a heterocyclic compound that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with phenyl, pyrazole, pyridyl, and pyrrolidine moieties have been synthesized and characterized, suggesting a rich area of research in heterocyclic chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of an asymmetric ligand, which is a common strategy in the synthesis of complex heterocycles . Similarly, the one-pot synthesis approach, as reported for the synthesis of pyranopyrimidine derivatives, could potentially be adapted for the synthesis of the target compound . These methods highlight the versatility and creativity required in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the studies of related compounds . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict various properties, which could be applied to understand the molecular structure of "this compound" .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of multiple functional groups and the ability to participate in tautomeric shifts, as seen in the DFT studies on tautomeric preferences . The presence of phenyl, pyrazole, and pyridyl groups can lead to a variety of chemical reactions, including coordination with metal ions, as demonstrated by the ZnCl2 complexation . The potential for isomer formation and the ability to undergo proton transfer are also important aspects of the chemical behavior of such compounds .

Physical and Chemical Properties Analysis

The physical properties, such as phase behavior and melting points, can be quite unique for heterocyclic compounds. For example, the compound studied in paper exhibits supercooling and phase transitions. The fluorescent properties of these compounds are also of interest, with some showing aggregation-induced emission behavior . Theoretical calculations can provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are crucial for understanding the physical and chemical properties of the target compound .

Scientific Research Applications

Synthesis and Structural Characterization

Research on the synthesis and structural characterization of related pyrazole derivatives demonstrates the importance of these compounds in developing new chemical entities. For instance, the work by Aggarwal et al. (2009) on synthesizing pyrazolo[1,5-a]pyrimidines through reactions involving amino-hydrazinopyrazole and pentane-2,4-dione highlights the methodological advancements in creating complex molecular structures, which are crucial for pharmaceutical and material science applications (Aggarwal, Sumran, Claramunt, Sanz, & Elguero, 2009).

Supramolecular Aggregates

The formation of supramolecular aggregates of single-molecule magnets, as discussed by Nguyen et al. (2011), showcases the potential of pyrazole-based compounds in materials science, particularly in the development of molecular magnets and advanced magnetic materials (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).

Antitumor and Antimicrobial Activities

Pyrazole derivatives have been extensively studied for their biological activities, including antitumor and antimicrobial effects. El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Antiproliferative Agents

Ananda et al. (2017) explored the synthesis of novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, investigating their potential as antiproliferative agents against various cancer cell lines. This study highlights the role of pyrazole derivatives in the search for new cancer treatments (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).

Synthesis of Heterocycles

Padmavathi et al. (2002) used 1,5-diphenyl-3,3-dicyano-1,5-pentanedione as a synthon to synthesize various heterocycles, demonstrating the versatility of pyrazole derivatives in synthesizing a wide range of chemical structures for potential applications in drug development and materials science (Padmavathi, Balaiah, Padmaja, & Reddy, 2002).

properties

IUPAC Name

5-phenyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-13-10-17(15-22)24-18-14-20-11-12-21-18/h1-3,6-7,11-12,14,17H,4-5,8-10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHURVPIUPKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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